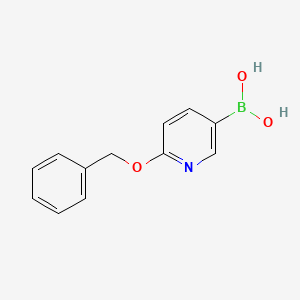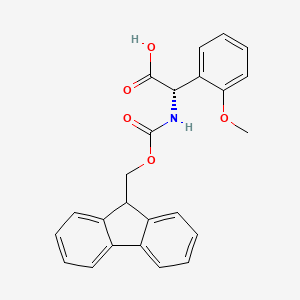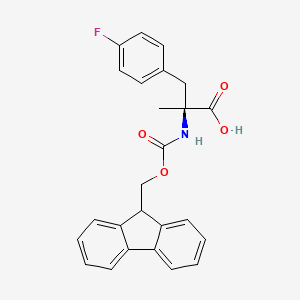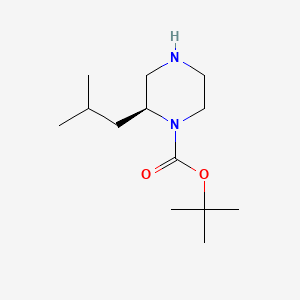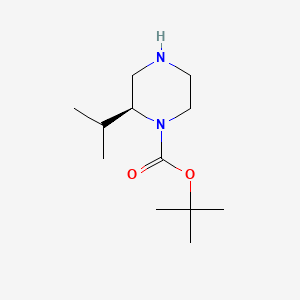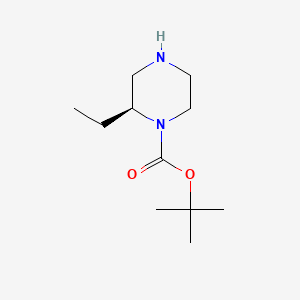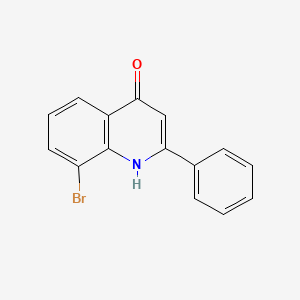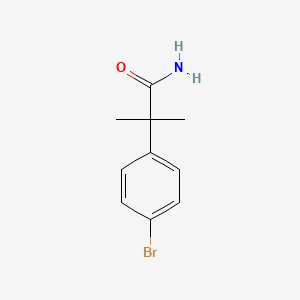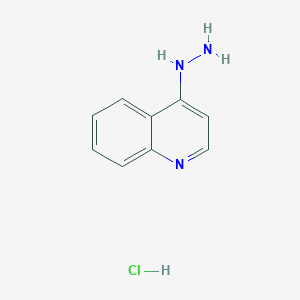
3-溴喹啉-6-甲酸
描述
3-Bromoquinoline-6-carboxylic acid is a compound that belongs to the quinoline family, characterized by the presence of a bromine atom and a carboxylic acid functional group. This structure is significant in various chemical and biological contexts, including the development of photolabile protecting groups, derivatization reagents for biological analysis, and as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be achieved through different methods. For instance, a photolabile protecting group based on bromoquinoline has been synthesized for carboxylic acids, showing greater efficiency than other esters and sensitivity to multiphoton-induced photolysis . Another example is the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples, which involves a reaction with carboxylic acids at elevated temperatures in the presence of activation reagents . Additionally, sequences of metalation and functionalization have been applied to bromoquinolines to introduce functional groups at specific positions, demonstrating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives is crucial for their reactivity and function. For example, the crystal structures of cyclopalladated bromoquinoline complexes have been determined, providing insight into their catalytic activity in coupling reactions . Similarly, the crystal and molecular structure of a peptide containing a tetrahydroquinoline carboxylic acid derivative has been analyzed, revealing the conformational aspects of these molecules .
Chemical Reactions Analysis
Bromoquinoline derivatives participate in various chemical reactions. They have been used in cross-coupling reactions to synthesize carbazole derivatives , and in oxidation/Suzuki coupling reactions as catalyzed by palladium complexes . The synthesis of radiolabeled bromoquinoline carboxylic acids for SPECT imaging also illustrates the potential of these compounds in nuclear medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by their substituents and structural features. For instance, the presence of a bromine atom in the structure of a derivatization reagent allows for the easy identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra . The antibacterial activity of substituted quinoline carboxylic acids has been studied, showing that specific substitutions can significantly enhance activity against various bacteria . The novel synthesis of halo-substituted quinoline carboxylic acids further demonstrates the diverse reactivity and potential applications of these compounds .
科学研究应用
“3-Bromoquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2 . It’s a solid substance with a molecular weight of 252.07 .
Quinoline derivatives, such as “3-Bromoquinoline-6-carboxylic acid”, are often used in the field of organic synthesis . They can exhibit sharp colorimetric and fluorogenic responses, which can be useful in various physiological conditions and food additives .
Carboxylic acids and their derivatives, including “3-Bromoquinoline-6-carboxylic acid”, have a wide range of applications in different scientific fields . Here are some potential applications:
- Production of Polymers and Biopolymers : Carboxylic acids can react with alcohols to form esters, which are used in the production of various types of polymers .
- Coatings and Adhesives : The carboxyl group (-COOH) in carboxylic acids can form strong bonds with various surfaces, making these compounds useful in the production of coatings and adhesives .
- Pharmaceutical Drugs : Many pharmaceutical drugs are derived from carboxylic acids or their derivatives .
- Solvents : Some carboxylic acids and their derivatives can act as solvents due to their polar nature .
- Food Additives : Carboxylic acids can be used as food additives, providing sour or acidic taste .
- Antimicrobials and Flavorings : Certain carboxylic acids have antimicrobial properties and can also be used as flavorings .
- Organic Synthesis : Quinoline derivatives are often used in organic synthesis . They can exhibit sharp colorimetric and fluorogenic responses, which can be useful in various physiological conditions and food additives .
- Pharmaceutical Industry : Many pharmaceutical drugs are derived from carboxylic acids or their derivatives . Given its structure, “3-Bromoquinoline-6-carboxylic acid” could potentially be used in the synthesis of new drugs.
- Material Science : Carboxylic acids can react with alcohols to form esters, which are used in the production of various types of polymers . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in the production of new materials.
- Nanotechnology : Carboxylic acids can be used in the modification of the surface of nanoparticles and nanostructures . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in this field.
- Chemical Synthesis : As a quinoline derivative, “3-Bromoquinoline-6-carboxylic acid” could be used as a building block in the synthesis of more complex organic compounds .
- Pharmacokinetics : Quinoline derivatives are often used in the development of pharmaceuticals . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in drug design and synthesis .
- Nanotechnology : Carboxylic acids can be used in the modification of the surface of nanoparticles and nanostructures . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in this field .
- Material Science : Carboxylic acids can react with alcohols to form esters, which are used in the production of various types of polymers . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in the production of new materials .
未来方向
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromoquinoline-6-carboxylic acid could involve further exploration of its potential applications in these fields.
属性
IUPAC Name |
3-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPYVBSEJLPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591270 | |
| Record name | 3-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-6-carboxylic acid | |
CAS RN |
205114-14-3 | |
| Record name | 3-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





